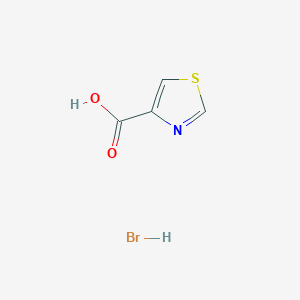

Thiazole-4-carboxylic acid hydrobromide

Description

The Preeminence of Thiazole-Containing Heterocycles in Synthetic Chemistry

The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, is a privileged scaffold in synthetic chemistry. nih.goveurekaselect.com This preeminence is due to its widespread occurrence in a multitude of natural products and synthetically important molecules that exhibit a broad range of biological activities. bohrium.comfabad.org.tr The thiazole moiety is a key structural component in essential biomolecules such as thiamine (B1217682) (Vitamin B1) and the penicillin antibiotic family. nih.goveurekaselect.compharmaguideline.com

In the realm of pharmaceuticals, the thiazole nucleus is integral to a variety of drugs, demonstrating its versatility in drug design and development. sysrevpharm.orgwisdomlib.org Its derivatives are known to possess antimicrobial, antiretroviral, antifungal, anti-inflammatory, and anticancer properties. nih.govsysrevpharm.org The stability of the aromatic thiazole ring, coupled with its ability to participate in various chemical reactions, makes it an attractive core for developing novel therapeutic agents. nih.gov Beyond medicine, thiazole derivatives are used commercially as dyes, fungicides, and accelerators for rubber vulcanization. nih.govwikipedia.org

Table 1: Examples of Prominent Thiazole-Containing Compounds

| Compound Name | Classification | Significance |

|---|---|---|

| Thiamine (Vitamin B1) | Natural Product | Essential nutrient crucial for metabolism. eurekaselect.com |

| Penicillin | Antibiotic | A class of antibiotics that revolutionized medicine. pharmaguideline.com |

| Ritonavir | Antiretroviral Drug | Protease inhibitor used to treat HIV/AIDS. nih.govbohrium.com |

| Meloxicam | NSAID | Non-steroidal anti-inflammatory drug for pain and arthritis. pharmaguideline.comsysrevpharm.org |

| Sulfathiazole | Antibacterial Drug | A sulfonamide antibiotic. nih.govbohrium.com |

| Abafungin | Antifungal Drug | An antifungal agent. nih.gov |

| Thiabendazole | Anthelmintic/Fungicide | Used to treat parasitic worm infections and as an agricultural fungicide. wikipedia.orggoogle.com |

Thiazole-4-carboxylic Acid Hydrobromide as a Strategic Building Block and Versatile Synthetic Intermediate

This compound is valued as a strategic building block in organic synthesis. nih.gov The compound provides chemists with a stable, easy-to-handle source of the thiazole-4-carboxylic acid scaffold. The hydrobromide salt form enhances its stability and shelf-life compared to the free acid.

The strategic importance of this molecule lies in its bifunctional nature. The carboxylic acid group at the 4-position serves as a versatile handle for a wide array of chemical transformations. It can be readily converted into esters, amides, acid halides, and other derivatives, allowing for its incorporation into larger, more complex molecules through peptide coupling or other condensation reactions. google.com This reactivity is fundamental to its role as an intermediate in the synthesis of pharmaceuticals and other functional materials. nih.gov For instance, thiazole-4-carboxylic acid is a key intermediate in the synthesis of thiabendazole, a widely used anthelmintic and fungicide. google.com

The thiazole ring itself offers additional sites for functionalization, although it is relatively stable due to its aromaticity. nih.gov The presence of the electron-withdrawing carboxylic acid group influences the reactivity of the ring's carbon atoms towards electrophilic or nucleophilic substitution. This allows for regioselective modifications, further expanding its synthetic utility. The development of molecules based on this scaffold has led to the discovery of novel inhibitors for enzymes such as metallo-β-lactamases and influenza neuraminidase. researchgate.netnih.gov

Table 2: Physicochemical Properties and Synthetic Roles of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C4H3NO2S•HBr | scbt.com |

| Molecular Weight | 210.05 g/mol | scbt.com |

| Primary Role | Synthetic Building Block / Intermediate | nih.govbeilstein-journals.org |

| Key Functional Groups | Thiazole Ring, Carboxylic Acid | |

| Applications | Synthesis of pharmaceuticals (e.g., Thiabendazole), enzyme inhibitors, and other heterocyclic compounds. | google.comresearchgate.netnih.gov |

Historical Development and Evolution of Thiazole Chemistry Pertinent to this compound

The history of thiazole chemistry began in the late 19th century, with the pioneering work of Hantzsch, who first reported the synthesis of a thiazole ring in 1887. nih.govresearchgate.net The Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide, remains one of the most fundamental and widely used methods for constructing the thiazole core. wikipedia.orgnih.gov This discovery laid the groundwork for the exploration of thiazole chemistry and the subsequent synthesis of a vast number of derivatives.

Following the initial discovery, other classical methods were developed, such as the Cook-Heilbron synthesis, which provides a route to 5-aminothiazoles from α-aminonitriles and carbon disulfide. nih.govwikipedia.org The evolution of thiazole synthesis has been driven by the need for greater efficiency, regioselectivity, and functional group tolerance. Early methods often produced mixtures of products or required harsh reaction conditions.

The development pertinent to Thiazole-4-carboxylic acid specifically highlights the evolution towards more sophisticated and targeted synthetic strategies. Modern synthetic chemistry has focused on developing routes that allow for the precise placement of substituents on the thiazole ring. Patented methods for producing thiazole-4-carboxylic acid showcase this progress, moving from less specific reactions to controlled syntheses. For example, methods have been developed that start from readily available precursors like L-cysteine hydrochloride or involve the specific oxidation of 4-hydroxymethylthiazole (B1350391) or 4-methylthiazole. google.comgoogle.com These advanced methods provide higher yields, use milder conditions, and offer better control over the final product's structure, reflecting the broader trend in organic synthesis toward more efficient and sustainable practices. nih.gov

Table 3: Key Milestones in Thiazole Synthesis

| Milestone | Description | Year | Significance |

|---|---|---|---|

| Hantzsch Thiazole Synthesis | Reaction of α-haloketones with thioamides to form the thiazole ring. wikipedia.orgnih.gov | 1887 | The foundational method for thiazole synthesis, still widely used today. |

| Cook-Heilbron Synthesis | Condensation of α-aminonitriles with carbon disulfide to yield 5-aminothiazoles. wikipedia.org | ~1940s | Provided a key route to amino-substituted thiazoles. |

| Modern Catalytic Methods | Use of transition metal catalysts (e.g., copper, palladium) for C-H arylation and other coupling reactions on the thiazole ring. organic-chemistry.org | Late 20th/Early 21st Century | Enabled milder reaction conditions and direct functionalization of the thiazole core. |

| Targeted Synthesis of Isomers | Development of specific routes for synthesizing isomers like thiazole-4-carboxylic acid from precursors such as L-cysteine or via selective oxidation. google.comgoogle.com | 21st Century | Allowed for the efficient and large-scale production of valuable synthetic intermediates. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,3-thiazole-4-carboxylic acid;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO2S.BrH/c6-4(7)3-1-8-2-5-3;/h1-2H,(H,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPAIKFTQURKHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)C(=O)O.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Methodologies for Thiazole 4 Carboxylic Acid Hydrobromide

Direct Synthetic Routes to Thiazole-4-carboxylic Acid and its Hydrobromide Salt

The synthesis of Thiazole-4-carboxylic acid and its subsequent conversion to the hydrobromide salt involves a series of well-established chemical transformations. These routes primarily focus on the initial construction of the thiazole (B1198619) ring, followed by the introduction and modification of the carboxylic acid functional group, and finally, the formation of the hydrobromide salt.

Cyclocondensation Approaches for Thiazole Ring Formation

The Hantzsch thiazole synthesis is a cornerstone in this field, first reported in 1887, and remains a widely used method. scholaris.ca This reaction involves the condensation and cyclization of an α-haloketone with a thioamide derivative. scholaris.cawikipedia.org For the synthesis of thiazole-4-carboxylic acid precursors, this typically involves the reaction of an α-halo-β-ketoester with a thioamide. The reaction proceeds through the initial formation of a thiouronium salt intermediate, which then undergoes cyclization and dehydration to afford the thiazole ring. The versatility of the Hantzsch synthesis allows for the introduction of various substituents on the thiazole ring by choosing appropriately substituted starting materials. encyclopedia.pubnih.gov

Another significant method is the Cook-Heilbron synthesis , which provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related compounds. wikipedia.orgwikipedia.org While this method primarily yields aminothiazoles, modifications and subsequent functional group transformations can lead to the desired 4-carboxylic acid derivatives. scholaris.ca

The Gabriel synthesis of thiazoles offers an alternative pathway, involving the reaction of an acylamino-ketone with phosphorus pentasulfide. analis.com.mytandfonline.com This method, first described in 1910, leads to the formation of 2,5-disubstituted thiazoles. analis.com.mytandfonline.com

More recent developments in cyclocondensation reactions have focused on improving efficiency and expanding the substrate scope. For instance, the cyclocondensation of 1-alkynyl(phenyl)-λ3-iodanes with thioureas and thioamides has been reported as a novel method for thiazole synthesis. nih.gov

Table 1: Comparison of Key Cyclocondensation Reactions for Thiazole Synthesis

| Synthesis Method | Key Reactants | Primary Product Type | Key Advantages |

| Hantzsch Synthesis | α-Haloketone, Thioamide | Substituted Thiazoles | High versatility, widely applicable scholaris.caencyclopedia.pubnih.gov |

| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide/Dithioacid | 5-Aminothiazoles | Mild reaction conditions scholaris.cawikipedia.org |

| Gabriel Synthesis | Acylamino-ketone, Phosphorus Pentasulfide | 2,5-Disubstituted Thiazoles | Access to specific substitution patterns analis.com.mytandfonline.com |

Esterification and Subsequent Hydrolysis Pathways to the Carboxylic Acid Moiety

Once the thiazole ring is constructed, often with an ester group at the 4-position (e.g., ethyl thiazole-4-carboxylate), the next step is the conversion of this ester to the corresponding carboxylic acid. This is typically achieved through a two-step process of esterification followed by hydrolysis.

Esterification is a fundamental reaction in organic synthesis. The Fischer esterification, a classic method, involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com However, in the context of synthesizing Thiazole-4-carboxylic acid, the ester group is often introduced concurrently with the ring formation, as seen in the Hantzsch synthesis using α-halo-β-ketoesters.

The crucial step is the hydrolysis of the thiazole-4-carboxylate ester to yield the final carboxylic acid. This transformation can be carried out under either acidic or basic conditions. masterorganicchemistry.commnstate.edu

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is driven to completion by using an excess of water. masterorganicchemistry.com

Base-mediated hydrolysis (saponification) is a more common and often more efficient method. mnstate.edu The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or lithium hydroxide, followed by acidification to protonate the resulting carboxylate salt and yield the free carboxylic acid. google.comresearchgate.net For instance, the hydrolysis of methyl thiazole-4-carboxylate can be achieved by heating with a 10% aqueous sodium hydroxide solution, followed by acidification with hydrochloric acid to a pH of 3, leading to the precipitation of Thiazole-4-carboxylic acid. google.com

In some synthetic routes, the carboxylic acid functionality is generated through the oxidation of a precursor. For example, 4-hydroxymethylthiazole (B1350391) can be oxidized to Thiazole-4-carboxylic acid using a mixture of nitric acid and sulfuric acid. google.com Similarly, thiazoline-4-carboxylates can be oxidized to thiazole-4-carboxylates using molecular oxygen under mild conditions. researchgate.net

Optimized Salt Formation and Purification Techniques for Thiazole-4-carboxylic Acid Hydrobromide

The final step in the synthesis is the formation of the hydrobromide salt of Thiazole-4-carboxylic acid. This is typically achieved by treating the free carboxylic acid with hydrobromic acid. The reaction is an acid-base neutralization, where the basic nitrogen atom of the thiazole ring is protonated by the hydrobromic acid.

Optimization of this salt formation step involves careful control of stoichiometry, solvent, and temperature to ensure complete conversion and to obtain a crystalline product that is easy to isolate and purify. The choice of solvent is critical; it should be one in which the hydrobromide salt is sparingly soluble, thus facilitating its precipitation. Alcohols like isopropanol (B130326) or ethanol (B145695), or ethereal solvents like diethyl ether, are often employed.

Purification of the resulting this compound is crucial to remove any unreacted starting materials or byproducts. Recrystallization is the most common purification technique. This involves dissolving the crude salt in a minimum amount of a suitable hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the salt decreases, and it crystallizes out, leaving impurities behind in the solution. The choice of solvent system for recrystallization is determined empirically to provide a good balance between solubility at high temperature and insolubility at low temperature.

Modern Advancements in Thiazole-4-carboxylic Acid Synthesis

Recent years have seen significant progress in the development of more efficient, sustainable, and versatile methods for the synthesis of thiazole derivatives, including precursors to Thiazole-4-carboxylic acid. These advancements are driven by the principles of green chemistry and the need for atom-economical and step-economical synthetic routes.

One-Pot Multicomponent Reactions (MCRs) for Thiazole Scaffold Construction

Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.net This approach offers significant advantages over traditional multi-step syntheses, including reduced reaction times, lower costs, and minimized waste generation. researchgate.netbepls.com

Several MCRs have been developed for the synthesis of the thiazole scaffold. A notable example is a one-pot, three-component reaction of primary amines, dialkyl acetylenedicarboxylates, and isothiocyanates, which can be accelerated by N-methyl imidazole (B134444) under solvent-free conditions. iau.ir Another versatile MCR involves the reaction of oxo components, primary amines, thiocarboxylic acids, and a specific isocyanide to yield 2,4-disubstituted thiazoles. researchgate.netthieme-connect.com This one-pot, one-step reaction provides a direct alternative to traditional methods of thiazole ring formation. thieme-connect.com

The Hantzsch thiazole synthesis has also been adapted into a one-pot, multi-component procedure. For instance, the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea (B124793), and substituted benzaldehydes in the presence of a reusable catalyst can efficiently produce substituted Hantzsch thiazole derivatives. nih.govmdpi.com Similarly, a one-pot, three-component reaction using 2-(2-benzylidenehydrazinyl)-4-methylthiazole, thiosemicarbazide, and hydrazonoyl chlorides or phenacyl bromides has been reported for the synthesis of complex thiazole derivatives. nih.gov

Chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has also been developed, utilizing enzymes like trypsin from porcine pancreas to catalyze the reaction under mild conditions with high yields. nih.govresearchgate.net

Application of Green Chemistry Principles in Thiazole-4-carboxylic Acid Production

The principles of green chemistry are increasingly being applied to the synthesis of thiazole derivatives to minimize the environmental impact of chemical processes. nih.gov This involves the use of renewable starting materials, non-toxic catalysts, and environmentally benign reaction conditions. bepls.comnih.gov

Key green chemistry approaches in thiazole synthesis include:

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in thiazole synthesis, such as in the Hantzsch reaction. bepls.comnih.govfigshare.com

Ultrasound synthesis: Sonication is another energy-efficient method that can promote the synthesis of thiazole derivatives. nih.govnih.gov

Use of green solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol is a key aspect of sustainable synthesis. bepls.com For example, the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles has been achieved in high yields using water as the solvent. bepls.com

Green catalysts: The use of reusable and non-toxic catalysts, such as silica-supported tungstosilisic acid, is being explored to replace traditional stoichiometric reagents. nih.govmdpi.com

Solvent-free reactions (Mechanochemistry): Conducting reactions in the absence of a solvent minimizes waste and can lead to improved reaction efficiency. iau.irnih.gov

These green synthetic strategies offer promising avenues for the more sustainable production of Thiazole-4-carboxylic acid and its derivatives, aligning with the growing demand for environmentally responsible chemical manufacturing. nih.gov

Novel Catalytic Methods in Thiazole-4-carboxylic Acid Synthesis

The development of novel catalytic methods for the synthesis of thiazole-4-carboxylic acid and its derivatives has been driven by the need for more efficient, sustainable, and atom-economical processes. Recent research has focused on the use of transition metal catalysts, as well as metal-free and reusable catalysts, to facilitate the construction of the thiazole ring and subsequent functionalization.

One notable advancement involves the catalytic oxidation of thiazolidine-4-carboxylate, a key precursor to thiazole-4-carboxylic acid. A patented method describes the use of manganese dioxide (MnO₂) as an effective oxidizing agent for the conversion of methyl thiazolidine-4-carboxylate to methyl thiazole-4-carboxylate. google.com This process offers a direct route to the thiazole core under relatively mild conditions. The reaction is typically carried out in a suitable solvent such as acetonitrile (B52724) at elevated temperatures. google.com The use of MnO₂ represents a significant improvement over stoichiometric and often harsher oxidizing agents.

Another innovative and environmentally benign approach is the aerobic oxidation of 4-carboxylate thiazolines to their corresponding thiazoles using molecular oxygen as the primary oxidant. researchgate.net This method is advantageous as it utilizes a readily available and inexpensive oxidant and often proceeds without the need for harsh reagents. The efficiency of this oxidation can be influenced by the substituents on the thiazoline (B8809763) ring, with electron-poor groups generally facilitating the reaction. researchgate.net The reaction can be promoted by the presence of a base, which is thought to facilitate the formation of an enolate intermediate, a prerequisite for the subsequent oxidation. researchgate.net

Heterogeneous catalysts have also been explored to simplify product purification and enable catalyst recycling. For instance, silica-supported tungstosilisic acid has been effectively employed as a reusable catalyst in the Hantzsch synthesis of thiazole derivatives. This solid acid catalyst facilitates the one-pot, multi-component reaction between an α-haloketone, a thioamide, and an aldehyde, offering good to excellent yields under conventional heating or ultrasonic irradiation. While not directly applied to the synthesis of the carboxylic acid itself, this methodology highlights the potential of solid-supported catalysts in constructing the core thiazole scaffold from which the carboxylic acid can be derived.

The following table summarizes key findings from recent studies on novel catalytic methods for the synthesis of thiazole-4-carboxylic acid precursors.

| Catalyst/Reagent | Precursor(s) | Product | Yield (%) | Conditions | Reference |

| MnO₂ | Methyl thiazolidine-4-carboxylate | Methyl thiazole-4-carboxylate | 67.8 - 81.4 | Acetonitrile, 70-80°C, 48-72h | google.com |

| Molecular Oxygen | 4-Carboxylate thiazolines | 4-Carboxylate thiazoles | Not specified | Base-supported | researchgate.net |

| Silica-supported tungstosilisic acid | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | Substituted Hantzsch thiazole derivatives | 79 - 90 | Conventional heating or ultrasonic irradiation |

Mechanistic Elucidation of Key Synthetic Transformations Involving Thiazole-4-carboxylic Acid Precursors

Understanding the reaction mechanisms underlying the synthesis of thiazole-4-carboxylic acid is crucial for optimizing reaction conditions and designing more efficient synthetic routes. Key transformations in its synthesis often involve the formation of the thiazolidine (B150603) ring from precursors like L-cysteine, followed by an oxidation step to generate the aromatic thiazole ring.

The initial formation of the thiazolidine ring, a common precursor to thiazole-4-carboxylic acid, proceeds through the condensation of an amino thiol, such as cysteine, with an aldehyde or ketone. The mechanism is believed to involve the initial formation of a Schiff base intermediate between the amino group of cysteine and the carbonyl compound. This is followed by an intramolecular nucleophilic attack of the thiol group on the imine carbon, leading to the cyclized thiazolidine structure. nanobioletters.com The stereochemistry of the resulting thiazolidine-4-carboxylic acid can be influenced by the reaction solvent and conditions.

The subsequent and critical step is the oxidation of the thiazolidine or thiazoline-4-carboxylate to the aromatic thiazole-4-carboxylate. When using manganese dioxide (MnO₂) as the oxidant, the proposed mechanism involves a redox reaction coupled with proton transfer. The thiazolidine is oxidized by the removal of two electrons, which is accompanied by the loss of two protons to maintain charge neutrality. This oxidation is driven by the reduction of Mn(IV) in MnO₂ to the more stable Mn(II) state, resulting in the formation of thiazole and Mn(OH)₂. This is considered a two-electron process that may not proceed in a stepwise manner. researchgate.net

For the aerobic oxidation of 4-carboxylate thiazolines, a plausible mechanism has been proposed that involves a base-promoted formation of an enolate intermediate. This enolate is then susceptible to oxidation by molecular oxygen. The reaction likely proceeds through an α-hydroxy thiazoline intermediate, which subsequently undergoes elimination, often assisted by the base, to achieve aromatization and form the thiazole-4-carboxylate product. researchgate.net

The classical Hantzsch thiazole synthesis, which can be adapted to produce precursors for thiazole-4-carboxylic acid, involves the reaction of an α-haloketone with a thioamide. The generally accepted mechanism begins with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the halide. This is followed by cyclization through the attack of the thioamide nitrogen on the carbonyl carbon, forming a hydroxythiazoline intermediate. Subsequent dehydration of this intermediate leads to the formation of the aromatic thiazole ring. Computational studies, including Density Functional Theory (DFT) calculations, have been employed to support the mechanistic analysis of such reactions. researchgate.netnih.gov

Chemical Reactivity and Derivatization of Thiazole 4 Carboxylic Acid Hydrobromide

Reactivity of the Carboxylic Acid Functional Group in Thiazole-4-carboxylic Acid

The carboxylic acid moiety (-COOH) at the 4-position of the thiazole (B1198619) ring undergoes reactions typical of organic acids, providing a key handle for derivatization.

The carboxylic acid group of thiazole-4-carboxylic acid can be readily converted into esters and amides, which are common motifs in medicinally relevant compounds.

Esterification: The formation of thiazole-4-carboxylate esters is typically achieved through the Fischer esterification method, which involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. masterorganicchemistry.comchemguide.co.uk This is a reversible reaction, and often the alcohol is used in excess to drive the equilibrium towards the ester product. masterorganicchemistry.com Another common method involves coupling the thiazole carboxylic acid with an alcohol using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com This method was employed in the total synthesis of marine natural products lyngbyabellin O and P, where a thiazole carboxylic acid fragment was successfully coupled with an alcohol moiety. mdpi.com

Amidation: The synthesis of thiazole-4-carboxamides is a fundamental transformation. This can be accomplished by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, and then reacting it with an amine. Alternatively, direct amidation can be performed using a variety of modern coupling agents that activate the carboxylic acid in situ. lookchemmall.com These reagents facilitate the formation of an amide bond under mild conditions. lookchemmall.com The weak nucleophilicity of some amines may require the use of such activated acylating agents for successful condensation. ksu.edu.sa In the synthesis of potential c-Met kinase inhibitors, various thiazole carboxamide derivatives were prepared, highlighting the importance of this functional group in drug design. nih.gov

| Reaction Type | Reactant 1 | Reactant 2 | Typical Reagents/Conditions | Product Type |

|---|---|---|---|---|

| Esterification | Thiazole-4-carboxylic acid | Alcohol (R'-OH) | H₂SO₄ (catalyst), heat | Thiazole-4-carboxylate ester |

| Esterification | Thiazole-4-carboxylic acid | Alcohol (R'-OH) | DCC, DMAP | Thiazole-4-carboxylate ester |

| Amidation | Thiazole-4-carboxylic acid | Amine (R'-NH₂) | Coupling agents (e.g., EDCI, HATU) | Thiazole-4-carboxamide |

| Amidation | Thiazole-4-carboxylic acid | Amine (R'-NH₂) | 1. SOCl₂; 2. Amine | Thiazole-4-carboxamide |

Reduction: The carboxylic acid group can be reduced to a primary alcohol (4-hydroxymethylthiazole). This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds by reducing the carboxylic acid to the corresponding alcohol. acs.org This conversion is significant as it transforms the electron-withdrawing carboxyl group into a hydroxymethyl group, altering the electronic properties and further functionalization potential of the molecule.

Decarboxylation: The removal of the carboxyl group, known as decarboxylation, can be a challenging reaction for aromatic carboxylic acids. However, specific methods have been developed for heteroaromatic systems. A palladium-catalyzed decarboxylative coupling of thiazoles with various substituted benzoic acids has been reported, demonstrating a modern approach to functionalize the thiazole ring at the position of the carboxyl group. acs.org Thermal decarboxylation is another potential pathway, particularly if the structure can stabilize the resulting carbanion intermediate. For instance, the thermal decarboxylation of thiazolo[5,4-d]thiazoledicarboxylic acid is used to produce the parent thiazolo[5,4-d]thiazole (B1587360). udayton.edu

Chemical Transformations at the Thiazole Ring System

The thiazole ring is an electron-deficient aromatic system, a characteristic that is further intensified by the protonation in the hydrobromide salt and the presence of the electron-withdrawing carboxylic acid group at the C4 position. ias.ac.in

The thiazole ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the ring nitrogen. ias.ac.in Theoretical calculations and experimental evidence show that when substitution does occur, the C5 position is the most favorable site for electrophilic attack due to its higher pi-electron density compared to other carbon atoms. wikipedia.orgpharmaguideline.com However, the reaction often requires activating groups on the ring to proceed efficiently. pharmaguideline.com The presence of the deactivating carboxylic acid group at C4 further reduces the ring's reactivity towards electrophiles. Therefore, forcing conditions or highly reactive electrophilic reagents may be necessary to achieve substitution, which would be strongly directed to the C5 position. Common electrophilic substitution reactions like halogenation and nitration typically occur at the 5-position.

| Reaction Type | Position of Attack | Rationale |

|---|---|---|

| Electrophilic Substitution | C5 | Highest pi-electron density among ring carbons. wikipedia.org |

| Nucleophilic Attack / Deprotonation | C2 | Most electron-deficient carbon, acidic proton. pharmaguideline.com |

Due to the electron-deficient character of the thiazole ring, it is susceptible to nucleophilic attack, particularly at the C2 position. pharmaguideline.com

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) can occur on thiazole rings, especially if a suitable leaving group (like a halogen) is present at an activated position. The C2 position is particularly vulnerable to attack by strong nucleophiles. pharmaguideline.com For thiazole-4-carboxylic acid scaffolds, if a leaving group were installed at the 2- or 5-position, it could be displaced by various nucleophiles. For example, a 2-bromobenzothiazole (B1268465) derivative has been shown to undergo SNAr reactions with amines and alcohols. acs.org

Reactions via Deprotonation: The proton at the C2 position of the thiazole ring is the most acidic and can be removed by strong bases like organolithium compounds to form a 2-lithiothiazole intermediate. wikipedia.orgpharmaguideline.com This nucleophilic species can then react with a variety of electrophiles, such as aldehydes or alkyl halides, providing a powerful method for C2-functionalization. pharmaguideline.com

For derivatives such as 2-aminothiazole-4-carboxylic acid, the 2-amino group provides another site for extensive derivatization. This exocyclic amino group behaves as a typical, albeit weakly nucleophilic, aromatic amine. ksu.edu.sa

The amino group can undergo a variety of reactions:

Acylation: Reaction with acid chlorides or anhydrides leads to the formation of N-acyl derivatives (amides). This is a common strategy for synthesizing biologically active molecules. ksu.edu.sanih.gov

Condensation: The amino group can condense with aldehydes and ketones to form Schiff bases (imines). ksu.edu.sa

Reaction with Isocyanates and Isothiocyanates: Treatment with isocyanates or isothiocyanates yields the corresponding urea (B33335) or thiourea (B124793) derivatives, respectively. nih.govmdpi.com

Cyclization Reactions: The 2-aminothiazole (B372263) moiety is a key building block for fused heterocyclic systems. For example, reaction with propiolic acid and its esters can lead to the formation of thiazolo[3,2-a]pyrimidin-7-ones. rsc.org

These reactions highlight the synthetic utility of the 2-amino group in creating complex molecular architectures based on the thiazole-4-carboxylic acid scaffold. researchgate.net

Development of Diverse Thiazole-4-carboxylic Acid Derivatives and Analogues

The thiazole-4-carboxylic acid scaffold serves as a versatile building block in medicinal chemistry and materials science due to its unique electronic properties and ability to engage in various biological interactions. nih.gov Its structural rigidity and potential for functionalization at multiple positions make it an attractive core for the development of diverse derivatives and analogues. Researchers have employed strategies such as molecular hybridization and chiral derivatization to synthesize novel compounds with tailored properties.

Hybrid Molecular Design Incorporating Thiazole-4-carboxylic Acid Moiety

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores or bioactive moieties into a single molecule. This approach aims to create hybrid compounds with enhanced affinity, improved efficacy, reduced toxicity, or the ability to overcome drug resistance by interacting with multiple biological targets. nih.govacs.org The thiazole-4-carboxylic acid core has been extensively used in this context, being conjugated with a wide array of other heterocyclic systems. nih.govacs.org

The synthesis of these hybrid molecules often involves standard coupling reactions where the carboxylic acid group of the thiazole moiety is activated and reacted with an amine or alcohol group on the partner molecule, or vice-versa. nih.gov For instance, thiazole-linked hybrids have been synthesized by conjugating the thiazole pharmacophore with other bioactive fragments like pyrazole, pyrazoline, imidazole (B134444), and thiadiazole. nih.govnih.govscilit.com These combinations aim to leverage the known biological activities of each component to produce a synergistic effect.

One prominent example involves the creation of thiazole carboxamide derivatives, where the carboxylic acid is converted to an amide. nih.gov This modification not only links the thiazole to another molecular fragment but also introduces a stable amide bond that can participate in hydrogen bonding, a crucial interaction in many biological systems. Researchers have developed series of these amides as potential c-Met kinase inhibitors for cancer treatment and as COX inhibitors. nih.govnih.gov Similarly, hybrid structures incorporating phthalazine, pyridazine, and quinolone moieties have been synthesized, demonstrating the broad applicability of this design strategy. researchgate.netmdpi.com

A complex illustration of this principle in nature is found in marine natural products like lyngbyabellins, which feature intricate structures built from chiral thiazole-carboxylic acid fragments linked with other complex acid moieties. mdpi.com The systematic design and synthesis of such hybrid molecules represent a significant area of research in the quest for novel therapeutic agents. nih.govacs.org

| Hybrid Class | Partner Moiety | Synthetic Approach | Potential Application | Reference |

|---|---|---|---|---|

| Thiazole-Pyrazole Hybrids | Pyrazole/Pyrazoline | Cyclization of carbothioamide precursors with phenacyl bromides. | Antimicrobial, Superoxide Inhibition | nih.gov |

| Thiazole-Imidazole Hybrids | Imidazole | Reaction of imidazole-hydrazinecarbothioamide with phenacyl bromides. | Antimicrobial, Anticancer | scilit.com |

| Thiazole Carboxamides | Various Amines | Amide coupling (e.g., using EDCI/DMAP) of a thiazole carboxylic acid. | COX Inhibition, Anticancer (c-Met Kinase Inhibition) | nih.govnih.gov |

| Thiazole-Thiadiazole Hybrids | Thiadiazole | Acylation of amines with corresponding carbonyl chlorides or direct condensation. | Anticancer (c-Met Kinase Inhibition) | nih.gov |

| Natural Product Analogues | Dichlorinated Hydroxyoctanoic Acid | Convergent synthesis involving fragment coupling (esterification). | Cytotoxic Agents | mdpi.com |

| Thiazole-Phthalazine/Pyridazine Hybrids | Phthalazine, Pyridazine | One-pot multicomponent reaction of α-halo carbonyl, thiosemicarbazide, and anhydrides. | Anticancer | researchgate.net |

Chiral Derivatization Strategies of Thiazole-4-carboxylic Acid Systems

The introduction of chirality into drug molecules is a critical aspect of modern pharmaceutical design, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Chiral derivatization of the thiazole-4-carboxylic acid system often relies on the use of enantiomerically pure starting materials derived from the "chiral pool," which consists of readily available natural products like amino acids.

L-cysteine, a naturally occurring chiral amino acid, is a cornerstone for the asymmetric synthesis of thiazole derivatives. google.com The inherent stereocenter at the α-carbon of cysteine can be transferred to the final thiazole product, establishing a defined stereochemistry at the C4 position. The general strategy involves the condensation of L-cysteine or its ester derivatives with an aldehyde or a related carbonyl compound to form an intermediate thiazolidine (B150603) (a saturated ring). mdpi.comresearchgate.net This thiazolidine is then oxidized to create the aromatic thiazole ring, preserving the original chirality. mdpi.comgoogle.com For example, the reaction of (S)-ethyl cysteine hydrochloride with a chiral aldehyde, followed by oxidation with manganese dioxide (MnO₂), yields a di-substituted chiral thiazole. mdpi.com

This methodology has been successfully applied in the total synthesis of complex natural products like lyngbyabellins, where chiral thiazole-carboxylic acid fragments are key intermediates. mdpi.com The synthesis of these fragments begins with protected forms of L-cysteine, ensuring the final product possesses the desired absolute configuration. mdpi.com

Beyond serving as a source of chirality in the final product, derivatives of chiral thiazolidine-4-carboxylic acid (the saturated analogue) can also function as chiral auxiliaries or be incorporated into chiral ligands for asymmetric catalysis, highlighting the versatility of cysteine-derived heterocyclic systems in stereoselective synthesis. rsc.orgrsc.org

| Strategy | Chiral Source | Key Reaction Steps | Example Application | Reference |

|---|---|---|---|---|

| Chiral Pool Synthesis | L-Cysteine or its esters (e.g., (S)-ethyl cysteine hydrochloride) | 1. Condensation with an aldehyde to form a thiazolidine intermediate. 2. Oxidation (e.g., using MnO₂) to form the aromatic thiazole ring. | Total synthesis of chiral thiazole fragments for marine natural products (e.g., Lyngbyabellins). | mdpi.comgoogle.com |

| Chiral Pool Synthesis | N-protected L-cysteine | 1. Coupling with an acid. 2. Tandem deprotection-dehydrocyclization (e.g., with TiCl₄). 3. Oxidative dehydrogenation to afford the thiazole. | Synthesis of enantiomerically enriched thiazole subunits. | mdpi.com |

| Use as Chiral Ligands/Catalysts | L-Cysteine | Synthesis of thiazolidine-derived ligands for metal complexes (e.g., Dirhodium catalysts). | Asymmetric aziridination and cyclopropanation reactions (using thiazolidine derivatives). | rsc.org |

Comprehensive Spectroscopic and Structural Characterization of Thiazole 4 Carboxylic Acid Hydrobromide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular connectivity can be assembled.

The ¹H NMR spectrum of Thiazole-4-carboxylic acid hydrobromide is expected to show distinct signals corresponding to the two protons on the thiazole (B1198619) ring and the acidic protons. Due to the formation of the hydrobromide salt, the thiazole ring is protonated, leading to significant deshielding (a downfield shift) of the ring protons, particularly the one at the C2 position adjacent to the heteroatoms. The carboxylic acid proton is characteristically found at a very low field, often as a broad signal.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid group is typically observed in the 160-180 ppm range. The carbons of the thiazole ring are found in the aromatic region, with their exact shifts influenced by the electron-withdrawing carboxylic acid group and the protonation of the ring nitrogen.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in DMSO-d₆

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2 | 9.0 - 9.4 | - |

| H5 | 8.5 - 8.8 | - |

| -COOH | 12.0 - 14.0 (broad) | - |

| N-H | ~14.0 - 15.0 (broad) | - |

| C2 | - | 155 - 160 |

| C4 | - | 145 - 150 |

| C5 | - | 130 - 135 |

Note: These are estimated values based on typical shifts for thiazoles and carboxylic acids; actual experimental values may vary.

To unequivocally assign each signal and confirm the connectivity, two-dimensional (2D) NMR experiments are employed. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. For this compound, a cross-peak would be expected between the H2 and H5 protons, confirming their presence on the same ring system, although this long-range coupling may be weak.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbon atoms to which they are directly attached. sdsu.edu It provides unambiguous one-bond C-H connections. An HSQC spectrum would show a correlation peak between the H2 signal and the C2 signal, and another between the H5 signal and the C5 signal, thus confirming their assignments.

H2 would show correlations to C4 and C5 .

H5 would show correlations to C2 and C4 .

The carboxylic acid proton (-COOH ) would show correlations to C4 and the carbonyl carbon (-COOH ).

These combined 2D NMR experiments provide a definitive and complete assignment of the molecule's structure in solution. science.gov

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present. The FTIR spectrum of this compound is expected to display several characteristic absorption bands.

The most prominent feature would be a very broad absorption band spanning from approximately 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.orgspectroscopyonline.com Superimposed on this broad band, the aromatic C-H stretches may be visible. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid would typically appear around 1700-1730 cm⁻¹. The presence of the hydrobromide salt results in a protonated thiazolium cation, giving rise to an N-H stretching band, which would also appear in the broad region around 3000-3200 cm⁻¹. Vibrations associated with the thiazole ring, such as C=N and C=C stretching, are expected in the 1400-1600 cm⁻¹ region.

Table 2: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2500 - 3300 (broad) | O-H stretch | Carboxylic Acid |

| ~3100 (broad) | N-H stretch | Thiazolium Cation |

| ~3050 (sharp) | C-H stretch | Aromatic (Thiazole) |

| 1700 - 1730 (strong) | C=O stretch | Carboxylic Acid |

| 1400 - 1600 | C=C and C=N ring stretches | Thiazole Ring |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. For Thiazole-4-carboxylic acid, the protonated molecule [M+H]⁺ would have a calculated exact mass of 130.0012 (for the free base C₄H₄NO₂S⁺).

The fragmentation pattern in the mass spectrum provides valuable structural information. For carboxylic acids, a common fragmentation pathway is the loss of the carboxyl group. libretexts.org The primary fragmentation expected for this compound upon ionization (typically electrospray ionization, ESI) would be the observation of the intact thiazole-4-carboxylic acid cation, followed by fragmentation.

Key fragmentation pathways include:

Decarboxylation: The most prominent fragmentation would be the loss of carbon dioxide (CO₂, 44 Da), resulting in a thiazolyl cation fragment.

Loss of COOH: A peak corresponding to the loss of the entire carboxylic acid group (45 Da) is also possible. libretexts.org

Table 3: Expected Mass Spectrometry Data

| m/z (Calculated) | Ion Formula (Cation) | Description |

|---|---|---|

| 130.0012 | [C₄H₄NO₂S]⁺ | Protonated molecular ion of the free base |

| 86.0062 | [C₃H₄NS]⁺ | Fragment after loss of CO₂ (Decarboxylation) |

Single-Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on bond lengths, bond angles, and intermolecular interactions. novapublishers.com

A search of publicly available crystallographic databases did not yield a deposited crystal structure specifically for this compound. Therefore, experimental crystallographic parameters such as the unit cell dimensions, space group, and other related data cannot be provided at this time. The determination of these parameters would require the successful growth of a single crystal of the compound suitable for X-ray diffraction analysis. Such an analysis would confirm the planarity of the thiazole ring, the geometry of the carboxylic acid group, and detail the hydrogen bonding network involving the bromide anion, the thiazolium N-H, and the carboxylic acid O-H group in the solid-state lattice.

Molecular Geometry and Conformation in the Solid State

In the solid state, the this compound molecule is expected to exhibit a largely planar geometry. The thiazole ring, being an aromatic heterocyclic system, is inherently planar. mdpi.com The carboxylic acid group attached at the C4 position is the main source of conformational variability. However, conjugation effects between the carboxyl group and the aromatic ring favor a conformation where the atoms of the -COOH group lie in or close to the plane of the thiazole ring.

The conformation of the carboxylic acid group relative to the ring is likely to be influenced by the crystal packing forces and intermolecular interactions, particularly the hydrogen bonding to the bromide anion.

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal structure of this compound is stabilized by an extensive network of intermolecular interactions, with hydrogen bonds playing the dominant role. The presence of the bromide anion (Br⁻) and multiple hydrogen bond donors (the carboxylic acid -OH and the protonated ring N⁺-H) creates a robust three-dimensional architecture.

Key hydrogen bonds expected in the crystal lattice include:

Carboxylic Acid–Bromide Interaction (O–H···Br⁻): This is anticipated to be one of the strongest and most structurally defining interactions. The acidic proton of the carboxylic acid group forms a strong hydrogen bond with the bromide anion. In similar structures, the oxygen-bromide distances for such interactions are well-characterized.

Thiazolium–Bromide Interaction (N⁺–H···Br⁻): The protonated nitrogen of the thiazole ring acts as a hydrogen bond donor, interacting with an adjacent bromide anion. This interaction further links the cationic organic molecules to the inorganic anions.

Together, these varied hydrogen bonds and other weak forces create a complex and stable supramolecular network, dictating the solid-state properties of the compound. researchgate.net

Elemental Compositional Analysis

Elemental analysis is a fundamental technique to confirm the empirical formula and purity of a synthesized compound. The molecular formula for this compound is C₄H₃NO₂S·HBr, which gives a total formula of C₄H₄BrNO₂S and a molecular weight of approximately 210.05 g/mol . scbt.com

The theoretical elemental composition is a crucial benchmark for experimental verification.

| Element | Symbol | Atomic Mass (amu) | Count | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 4 | 22.87% |

| Hydrogen | H | 1.008 | 4 | 1.92% |

| Bromine | Br | 79.904 | 1 | 38.04% |

| Nitrogen | N | 14.007 | 1 | 6.67% |

| Oxygen | O | 15.999 | 2 | 15.23% |

| Sulfur | S | 32.06 | 1 | 15.26% |

Computational Chemistry and Theoretical Investigations of Thiazole 4 Carboxylic Acid Systems

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure and properties of molecules. For thiazole-4-carboxylic acid and its derivatives, DFT calculations provide a detailed picture of their geometry, stability, and reactivity. These calculations are typically performed using specific functionals and basis sets, such as B3LYP with a 6-311G(d,p) basis set, to achieve a balance between accuracy and computational cost. researchgate.net

Geometric optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For thiazole (B1198619) derivatives, DFT calculations are used to predict key structural parameters such as bond lengths and bond angles. asianpubs.org For instance, in a study of N,N'-bis-(2-thiazol-yl)methylenediamine, DFT calculations at the HCTH/6-31G* and PBE1PBE/6-31G* levels determined the bond lengths, showing good agreement with experimental data where available. asianpubs.orgresearchgate.net

Conformational analysis, which explores the different spatial arrangements of a molecule (conformers) and their relative energies, is crucial for understanding molecular flexibility. In a theoretical study on thiazole-5-carboxylic acid, four stable conformers were identified by mapping the potential energy surface related to the orientation of the carboxylic group. researchgate.net The relative energies of these conformers were calculated, revealing the most stable planar and non-planar arrangements. researchgate.net

Table 1: Selected Optimized Geometric Parameters for a Thiazole Derivative (Note: Data is representative of thiazole systems and not specific to Thiazole-4-carboxylic acid hydrobromide)

| Parameter | Bond/Angle | Calculated Value (HCTH/6-31G) | Calculated Value (PBE1PBE/6-31G) |

| Bond Length | C1-N6 | 1.361 Å | 1.357 Å |

| Bond Length | C8-N6 | 1.456 Å | 1.451 Å |

Data sourced from a DFT study on a thiazole derivative. asianpubs.org

Frontier Molecular Orbital (FMO) theory is fundamental to describing the chemical reactivity and electronic transitions within a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. asianpubs.org

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. researchgate.net For various thiazole derivatives, DFT calculations have been employed to compute these orbital energies. nih.gov In thiazole azo dyes, for example, the HOMO orbitals were found to be spread over the donor moiety and the thiazole ring, while the LUMOs were shaped by the nature of the acceptor groups. nih.govmdpi.com This distribution is crucial for understanding charge transfer within the molecule.

Table 2: Frontier Molecular Orbital Energies for Representative Thiazole Derivatives (Note: Values are illustrative of the thiazole class of compounds)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Thiazole Derivative A | -5.8 | -2.5 | 3.3 |

| Thiazole Derivative B | -6.1 | -2.2 | 3.9 |

| Thiazole Derivative C | -5.9 | -2.8 | 3.1 |

Data conceptualized from findings in studies on thiazole derivatives. nih.govnih.govmdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding and delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis orbitals (acceptors). nih.gov This analysis quantifies the stabilization energy (E(2)) associated with these donor-acceptor interactions, which are critical for molecular stability.

In studies of thiazole azo dyes, NBO analysis revealed significant charge transfer interactions. For instance, delocalization from the methoxyphenyl ring to the thiazole ring (π → π*) and from the thiazole ring towards acceptor moieties contributed significantly to the stability of the molecules, with stabilization energies ranging from approximately 22 to 49 kcal/mol for different interactions. mdpi.com These findings highlight the role of the thiazole ring in mediating electron delocalization, which is a key factor in the stability and electronic properties of these systems. mdpi.com

DFT calculations can accurately predict spectroscopic parameters, which serves as a powerful tool for structural elucidation and confirmation. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies for thiazole derivatives have shown a strong correlation with experimental data. researchgate.netepu.edu.iq

For new thiazole derivatives, theoretical ¹H and ¹³C NMR chemical shifts are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com Comparisons between calculated and experimental spectra help in the precise assignment of signals. mdpi.comdergipark.org.tr Similarly, theoretical IR spectra are computed to identify vibrational modes. Studies often find that calculated vibrational frequencies are in good agreement with experimental FT-IR spectra, aiding in the characterization of functional groups and bonding patterns within the molecule. mdpi.com

Molecular Modeling and Virtual Screening for Chemical Interactions

Beyond understanding the intrinsic properties of a single molecule, computational chemistry is widely used to predict how a molecule will interact with biological targets, such as proteins or enzymes.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

For thiazole-4-carboxylic acid derivatives, molecular docking studies have been performed to investigate their potential as inhibitors of various enzymes, such as cyclooxygenase (COX). nih.govnih.govacs.org These studies place the thiazole derivative into the active site of the target protein and calculate a docking score, which estimates the binding affinity. nih.govsciepub.com The results reveal key binding interactions, such as hydrogen bonds and π-π stacking, between the ligand and amino acid residues in the receptor's active site. sciepub.com For example, docking studies of thiazole carboxamide derivatives against COX-1 and COX-2 enzymes identified specific interactions and provided a rationale for their observed inhibitory activity and selectivity. nih.govacs.orgmetu.edu.tr

Table 3: Representative Molecular Docking Results for Thiazole Derivatives against COX Enzymes (Note: Data is illustrative and sourced from studies on various thiazole carboxamide derivatives)

| Compound | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues |

| Derivative 2A2 | COX-2 | -9.6 | Asn375, Arg376, Gly372 |

| Derivative 2A3 | COX-2 | -9.4 | Arg376 |

| Celecoxib (Control) | COX-2 | -11.28 | - |

Data sourced from molecular docking studies on thiazole derivatives. nih.govsciepub.com

Applications of Thiazole 4 Carboxylic Acid Hydrobromide in Advanced Chemical Research

Utilization as a Key Building Block in Complex Heterocyclic Synthesis

The thiazole (B1198619) moiety is a prominent scaffold in medicinal and materials chemistry. Thiazole-4-carboxylic acid hydrobromide provides a direct and efficient entry point for incorporating this essential heterocyclic core into larger, more complex molecular architectures.

Construction of Fused and Bridged Thiazole Systems

The synthesis of fused heterocyclic systems is of great interest due to their unique electronic and structural properties. Thiazole-4-carboxylic acid and its derivatives are instrumental in building these elaborate structures. A notable example is the synthesis of thiazolo[5,4-d]thiazoles, which are formed by two fused thiazole rings. mdpi.comresearchgate.net These compounds are investigated for their applications in organic electronics, owing to their rigid, planar structure and high oxidative stability. mdpi.comresearchgate.net The synthesis often involves the condensation of dithiooxamide (B146897) with aromatic aldehydes, and derivatives of thiazole carboxylic acids can be used to introduce functional groups or extend the conjugated system. mdpi.com

In addition to fully fused systems, thiazole-4-carboxylic acid can be a precursor for creating bridged polymeric structures. Research into thiazole-bridged polymers, such as those incorporating diketopyrrolopyrrole (DPP) or viologen units, has shown their potential in applications like organic solar cells and high-performance batteries. acs.orgrsc.org For instance, a thiazolothiazole-bridged viologen polymer demonstrated excellent cycling stability and high capacity as an anode material for lithium-ion batteries. rsc.org The synthesis of these advanced materials relies on the strategic incorporation of thiazole units, a process for which thiazole-4-carboxylic acid is a fundamental building block.

| Fused/Bridged System | Precursor Type | Potential Application |

| Thiazolo[5,4-d]thiazole (B1587360) | Dithiooxamide & Aromatic Aldehyde | Organic Electronics, Dyes mdpi.com |

| Thiazolo[5,4-f]quinazoline | 8-amino-3-benzylquinazolin-4(3H)-one | Medicinal Chemistry mdpi.com |

| Thiazole-bridged Polymers | Thiazolothiazole & Viologen units | Organic Batteries, Electrocatalysis acs.orgrsc.org |

| Thiazole-fused S,N-heteroacenes | Polymerized Acceptor-Donor Building Blocks | Organic Thin-Film Transistors rsc.org |

Synthesis of Nitrogen and Sulfur-Containing Macrocycles

Macrocyclic compounds containing thiazole rings are prevalent in natural products and are gaining attention in drug discovery due to their conformational rigidity and enhanced biological activity. nih.govresearchgate.net this compound can be elaborated into peptide-based macrocycles. Modern synthetic strategies enable the biocompatible formation of macrocyclic peptides where the thiazole ring is formed in a key cyclization step. nih.govanu.edu.au This is often achieved through the reaction of a precursor containing an N-terminal cysteine and a C-terminal nitrile. nih.govresearchgate.net The carboxylic acid function of the thiazole unit can be converted to an amide, linking it into a peptide chain which is then cyclized to form the macrocycle. This approach provides a metal-free pathway to macrocyclic thiazole peptides under physiological conditions. nih.govanu.edu.au

Role in Chiral Synthesis and Asymmetric Catalysis

The development of methods for enantioselective synthesis is a cornerstone of modern organic chemistry. Thiazole-containing molecules, derived from precursors like thiazole-4-carboxylic acid, are increasingly used as chiral auxiliaries and ligands to control the stereochemical outcome of chemical reactions.

As Chiral Auxiliaries and Ligands in Enantioselective Transformations

Chiral ligands are essential for transition-metal-catalyzed asymmetric reactions. The rigid structure of the thiazole ring makes it an excellent scaffold for designing such ligands. By attaching chiral substituents to the thiazole core, researchers can create a well-defined chiral environment around a metal center. For example, C2-symmetric chiral ligands based on heterocyclic cores like thiophene (B33073) have been successfully synthesized from precursors such as thiophene-2,5-dicarboxylic acid and used in copper-catalyzed asymmetric Friedel-Crafts alkylation reactions, achieving good yields and enantioselectivity. nih.gov Similarly, thiazole-4-carboxylic acid provides a platform for developing novel chiral ligands where the nitrogen and sulfur atoms can act as coordination sites for metal catalysts, influencing the stereoselectivity of reactions like asymmetric reductions, alkylations, and cycloadditions. nih.govmdpi.com

| Ligand Type | Reaction | Metal Catalyst | Enantiomeric Excess (ee) |

| Bis(oxazolinyl)thiophene | Friedel-Crafts Alkylation | Copper (Cu(OTf)2) | Up to 81% nih.gov |

| Tridentate Amine Ester | Asymmetric Reduction | Borane (BH3) | High (unspecified) nih.gov |

| Chiral Carboxylic Acids | C-H Functionalization | Rhodium (Rh), Cobalt (Co) | Up to 94:6 er snnu.edu.cn |

Enantioselective Derivatization Strategies

Thiazole derivatives themselves can participate directly in enantioselective reactions. A key strategy involves the use of 5H-thiazol-4-ones, which are structurally related to and can be synthesized from thiazole-4-carboxylic acid precursors. These compounds have been employed as effective pronucleophiles in the organocatalytic, enantioselective Michael addition to nitroolefins. ehu.es This reaction allows for the stereoselective construction of a quaternary carbon center, leading to the synthesis of α,α-disubstituted α-mercapto carboxylic acid derivatives, which are valuable chiral building blocks. ehu.es The use of a bifunctional Brønsted base catalyst can achieve high yields and excellent diastereo- and enantioselectivity in these transformations. ehu.es This methodology broadens the limited tools available for the catalytic enantioselective synthesis of tertiary thiols. ehu.es

Development of Thiazole-Based Catalysts and Organocatalysts

Beyond their role as ligands, thiazole derivatives are being developed as catalysts in their own right. The unique electronic properties of the thiazole ring, combined with its ability to be functionalized, allow for the creation of novel catalytic systems.

Researchers have synthesized and characterized thiazole-based metal complexes involving Fe(III), Pd(II), and Cu(II), which have demonstrated powerful catalytic activity. acs.org For example, a palladium(II)-thiazole complex was shown to be an effective heterogeneous catalyst for the one-pot synthesis of pyrazole-4-carbonitrile derivatives under ultrasonic irradiation, highlighting its potential for efficient and green chemical processes. acs.org

Furthermore, thiazole moieties are being incorporated into advanced materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) to create highly effective heterogeneous catalysts. acs.orgmdpi.com A thiazolo[5,4-d]thiazole-based MOF has been shown to efficiently catalyze the cycloaddition of CO2 to epoxides and the photocatalytic coupling of benzylamine. acs.org In the realm of organocatalysis, thiazole derivatives have been grafted onto biocompatible supports like chitosan (B1678972) to create reusable and eco-friendly biocatalysts for the synthesis of other thiazole compounds under mild, ultrasound-assisted conditions. nih.gov These developments underscore the growing importance of the thiazole scaffold, accessible from thiazole-4-carboxylic acid, in the design of next-generation catalysts. benthamdirect.com

Ligands for Transition Metal-Mediated Transformations

The thiazole moiety, particularly when functionalized with a carboxylic acid group, serves as an effective ligand for a variety of transition metals. The nitrogen atom of the thiazole ring and the oxygen atoms of the carboxylate group can coordinate with metal ions, forming stable chelate structures. This coordination ability is fundamental to its application in transition metal-mediated catalysis, where the ligand structure can influence the catalytic activity, selectivity, and stability of the metal complex.

Thiazole-4-carboxylic acid has been used to synthesize molecular complexes with first-row transition metals such as Cobalt (Co), Nickel (Ni), and Copper (Cu). Research into these complexes has revealed interesting structural phenomena, including polymorphism, where the same chemical compound exists in different crystalline forms. For instance, complexes with the general formula [M(4-tza)₂(H₂O)₂] (where M = Co or Ni, and 4-tza = thiazole-4-carboxylate) have been shown to form distinct polymorphs depending on the crystallization conditions. This structural diversity is significant as the physical and chemical properties of the material, including its catalytic behavior, can vary between polymorphic forms.

Beyond fundamental coordination chemistry, thiazole-derived ligands are instrumental in catalysis. Metal complexes incorporating these ligands have been developed as potent catalysts for various organic transformations. The electronic properties of the thiazole ring can be tuned by introducing different substituents, which in turn modifies the electronic environment of the metal center and its catalytic performance. A notable example is the use of a Palladium(II) complex with a thiazole derivative ligand to catalyze the synthesis of pyrazole-4-carbonitrile derivatives. researchgate.net Such catalytic systems are valued for their efficiency and ability to facilitate complex molecular constructions under mild conditions.

| Metal Center | Ligand Type | Transformation Catalyzed | Key Findings |

| Co(II), Ni(II) | Thiazole-4-carboxylate | N/A (Structural Study) | Formation of distinct α and β polymorphs, demonstrating structural diversity. researchgate.net |

| Cu(II) | Thiazole-4-carboxylate | N/A (Structural Study) | Exhibits irreversible structural transformation upon heating and dehydration. researchgate.net |

| Pd(II) | Thiazole Derivative | Synthesis of Pyrazole-4-carbonitriles | Efficient one-pot, multicomponent reaction under ultrasonic irradiation. researchgate.net |

| Fe(III), Cu(II) | Thiazole Derivative | Synthesis of Pyrazole-4-carbonitriles | Development of new thiazole complexes as powerful catalysts. researchgate.net |

Organocatalytic Applications of Thiazole-4-carboxylic Acid Derivatives

While the thiazole ring is a prominent feature in metal-ligand complexes, its derivatives also play a crucial role in the field of organocatalysis, which utilizes small organic molecules as catalysts. The primary application in this context involves the use of thiazolium salts, which are quaternized derivatives of thiazoles. Thiazole-4-carboxylic acid can serve as a precursor for the synthesis of such salts.

Thiazolium salts are precursors to N-heterocyclic carbenes (NHCs), a powerful class of organocatalysts. nih.govrsc.org The process begins with the deprotonation of the acidic proton at the C2 position of the thiazolium ring by a base. This generates a neutral, nucleophilic carbene species. This in situ generated NHC is the active catalyst. nih.govacs.org

The catalytic utility of thiazolium-derived NHCs stems from their ability to induce "umpolung," or polarity inversion, in aldehydes. The nucleophilic carbene attacks the carbonyl carbon of an aldehyde, leading to the formation of a key intermediate known as the Breslow intermediate. acs.orgnih.gov This intermediate effectively functions as an acyl anion equivalent, a reactive species that is otherwise difficult to generate. This unique reactivity enables a range of chemical transformations.

Key organocatalytic reactions mediated by thiazolium-derived NHCs include:

Benzoin Condensation: The dimerization of two aldehydes to form an α-hydroxy ketone (an acyloin). This is the classic reaction for which thiazolium salt catalysis was first investigated. nih.govacs.org

Stetter Reaction: The conjugate addition of an aldehyde to a Michael acceptor (e.g., an α,β-unsaturated ketone or ester) to form a 1,4-dicarbonyl compound. usask.ca

Cross-Benzoin Condensation: The reaction between two different aldehydes, which can be controlled to favor the formation of an unsymmetrical acyloin. researchgate.net

The design of the thiazolium salt, including the substituents on the nitrogen atom and the thiazole backbone, is critical for controlling the catalyst's stability, steric environment, and electronic properties, which in turn influence the efficiency and selectivity of the catalyzed reaction. researchgate.net Chiral thiazolium salts have also been developed to achieve asymmetric catalysis, producing enantiomerically enriched products. acs.org

| Reaction Type | Catalyst Precursor | Key Intermediate | Product Class |

| Benzoin Condensation | Thiazolium Salt | Breslow Intermediate | α-Hydroxy Ketones (Acyloins) |

| Stetter Reaction | Thiazolium Salt | Breslow Intermediate | 1,4-Dicarbonyl Compounds |

| Aza-Benzoin Reaction | Thiazolium Salt | Breslow Intermediate | α-Amino Ketones |

Emerging Applications in Material Science and Optoelectronics

The unique structural and electronic characteristics of the thiazole ring make Thiazole-4-carboxylic acid and its derivatives attractive building blocks for advanced functional materials. Their rigidity, planarity, and electron-deficient nature are properties that can be harnessed to create materials with tailored optical and electronic functionalities. rsc.org

In material science, one of the most promising areas of application is in the construction of Metal-Organic Frameworks (MOFs) . acs.org MOFs are crystalline, porous materials formed by the self-assembly of metal ions or clusters with organic ligands. Thiazole-based carboxylic acids are excellent candidates for ligands in MOFs. The resulting Thiazole-based MOFs can exhibit remarkable properties, including high fluorescence, making them suitable for applications in chemical sensing, where they can detect specific analytes through changes in their luminescent output. nih.govresearchgate.net The porous and catalytically active nature of these MOFs also opens doors for their use in heterogeneous catalysis. acs.orgresearchgate.net

In the field of optoelectronics, thiazole derivatives are being extensively investigated for their potential as organic semiconductors . usask.casemanticscholar.org The electron-withdrawing nature of the thiazole ring makes these compounds suitable for use as n-type (electron-transporting) materials in electronic devices. Key applications include:

Organic Light-Emitting Diodes (OLEDs): Thiazole-containing molecules are used as emitter materials or as components in host materials for the emissive layer. Their rigid structure can lead to high photoluminescence quantum yields and their electronic properties can be tuned to achieve emission across the visible spectrum, including the challenging blue region. researchgate.netacs.org Thiazole derivatives are often used as intermediates in the synthesis of more complex molecules for the OLED market. beilstein-journals.org

Organic Solar Cells (OSCs): As electron-acceptor materials, thiazole-based polymers and small molecules are used in the active layer of bulk-heterojunction solar cells. Their tunable energy levels and good charge transport properties are crucial for efficient photon-to-electron conversion. rsc.org

Organic Field-Effect Transistors (OFETs): The ability of thiazole-based materials to form ordered solid-state packing structures facilitates efficient intermolecular charge transport, a key requirement for high-performance transistors. usask.ca

The incorporation of Thiazole-4-carboxylic acid into polymers and coatings has also been shown to improve physical properties such as durability and resistance to environmental factors. researchgate.net

| Application Area | Material Type | Functionality / Role | Key Property |

| Material Science | Metal-Organic Frameworks (MOFs) | Fluorescent Sensor, Catalyst | High fluorescence, Porosity, Tunable Structure |

| Material Science | Polymers & Coatings | Additive / Monomer | Enhanced Durability and Resistance |

| Optoelectronics | Organic Light-Emitting Diodes (OLEDs) | Emissive Layer, Host Material | High Photoluminescence, Tunable Emission Color |

| Optoelectronics | Organic Solar Cells (OSCs) | Electron Acceptor | Electron-Deficient Nature, Charge Transport |

| Optoelectronics | Organic Field-Effect Transistors (OFETs) | n-type Semiconductor | Ordered Packing, Charge Mobility |

Future Perspectives and Uncharted Territories in Thiazole 4 Carboxylic Acid Hydrobromide Research

Sustainable and Eco-Friendly Synthetic Strategies for Thiazole-4-carboxylic Acid Hydrobromide

The chemical industry's increasing focus on environmental stewardship is driving a paradigm shift in synthetic methodologies. For this compound, future research will concentrate on developing greener, more sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize non-hazardous materials. researchgate.netnih.gov

Key areas of development include:

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can significantly accelerate reaction rates, improve yields, and often lead to cleaner reaction profiles compared to traditional heating methods. ijarsct.co.intandfonline.com The application of microwave irradiation and ultrasonic waves in the synthesis of thiazole (B1198619) derivatives has already demonstrated considerable promise. ijarsct.co.inmdpi.com

Green Solvents and Catalysts: The replacement of volatile and toxic organic solvents with greener alternatives like water, ethanol (B145695), or deep eutectic solvents is a critical goal. mdpi.combepls.com Research into recyclable and biodegradable catalysts, such as chitosan-based hydrogels or magnetic nanoparticles like NiFe2O4, is expected to provide efficient and environmentally benign pathways for thiazole synthesis. mdpi.comacs.org

A comparative look at traditional versus green synthetic approaches highlights the potential benefits:

| Feature | Traditional Synthesis | Green Synthesis Strategies |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Ultrasonication |

| Solvents | Often hazardous (e.g., DMF, pyridine, chlorobenzene) mdpi.com | Water, Ethanol, Deep eutectic solvents mdpi.combepls.com |

| Catalysts | Often homogeneous, non-recyclable catalysts | Recyclable heterogeneous catalysts (e.g., NiFe2O4 nanoparticles, polymer-supported catalysts) mdpi.comacs.org |

| Process | Multi-step synthesis with intermediate isolation | One-pot, multi-component reactions bepls.comnih.gov |

| Waste Generation | Higher, due to solvent use and multiple work-up steps | Lower, due to atom economy and reduced solvent use |

High-Throughput Screening and Automated Synthesis of Thiazole-4-carboxylic Acid Libraries